Azanium;iron(3+);sulfate

Biochemistry Free Radical Biology Toxicology

Researchers requiring a reliable Fe³⁺ source for analytical standard preparation often encounter hygroscopic or poorly characterized iron salts that compromise volumetric accuracy. Ferric ammonium sulfate dodecahydrate (CAS 7783-83-7) solves this with defined stoichiometry (NH₄Fe(SO₄)₂·12H₂O, MW 482.19) enabling precise gravimetric solution preparation. • Assay 98.5-102.0% (ACS specification); trace metals tightly controlled - Fe²⁺ ≤0.001%, Pb ≤0.001%, Cu ≤0.003% • Non-hygroscopic crystalline form ensures long-term stability; ideal for certified Fe³⁺ standard solutions and argentometric indicator use • Also functions as a recoverable solid catalyst for organic synthesis and an iron mordant for histological staining

Molecular Formula FeH4NO4S+2
Molecular Weight 169.95 g/mol
Cat. No. B15360093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanium;iron(3+);sulfate
Molecular FormulaFeH4NO4S+2
Molecular Weight169.95 g/mol
Structural Identifiers
SMILES[NH4+].[O-]S(=O)(=O)[O-].[Fe+3]
InChIInChI=1S/Fe.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+3;;/p-1
InChIKeyYCOBRFCKGHBIOI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Iron(III) Sulfate Technical Profile


Azanium;iron(3+);sulfate, commonly designated ammonium iron(III) sulfate or ferric ammonium sulfate (FAS), is a double sulfate salt of iron(III) and ammonium, typically supplied as the dodecahydrate (NH₄Fe(SO₄)₂·12H₂O). It belongs to the alum class (general formula AB(SO₄)₂·12H₂O) [1]. The compound exists as weakly violet, octahedral crystals with a melting range of 39–41 °C and a density of 1.71 g/cm³ [1]. It is highly water-soluble (~1240 g/L) and yields an acidic aqueous solution (pH ~ 2.5 for 0.1 M) [2]. Commercial reagent-grade material is available at assay purities of 98.5–102.0% (ACS specification) or ≥99% (ReagentPlus®) . Its core functional identity is that of a stable, crystalline source of Fe³⁺ ions, which underpins its roles as an analytical redox standard, a catalyst for organic transformations, a mordant in textile dyeing, and a coagulant in water treatment [1].

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Analytical standard & titrimetric indicator use

ACS/ISO grade with defined impurity limits supports primary standard preparation for iron quantification.

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Oxidative stress model: lipid peroxidation pathway

Promotes microsomal lipid peroxidation with weak hydroxyl radical generation, distinct from chelated iron sources.

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Solid Lewis acid catalyst for solvent-free synthesis

Non-hygroscopic crystalline catalyst for benzimidazole and dihydropyridine condensation; operational convenience over stronger Lewis acids.

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Mordant for dye fixation and histological staining

Stable, water-soluble iron(III) source for hematoxylin staining protocols and textile color fastness.

Why Ferric Ammonium Sulfate Cannot Be Substituted


The scientific and industrial performance of ferric ammonium sulfate is not interchangeable with that of other Fe³⁺ sources or structurally analogous alums. While the compound shares the alum crystal structure with aluminum-based alums (e.g., ammonium aluminum sulfate) and the Fe³⁺ oxidation state with ferric chloride or ferric sulfate, its unique combination of the ammonium cation, sulfate counter-ion, and iron(III) center imparts distinct redox behavior, complexation kinetics, and catalytic selectivity [1][2]. For example, in radical-generating biochemical systems, ferric ammonium sulfate promotes lipid peroxidation and chemiluminescence to a comparable degree as ferric-citrate and ferric-ADP, whereas ferric-EDTA and ferric-DTPA are inhibitory under the same conditions [2]. In thermogalvanic energy harvesting, the Seebeck coefficient of the ammonium iron(II/III) sulfate couple (+0.18 ± 0.04 mV K⁻¹) is an order of magnitude lower than that of iron trifluoromethanesulfonate, demonstrating that the anion identity dramatically alters the electrochemical response [1]. Furthermore, the compound's defined water of crystallization and high purity specifications (ACS, ISO, Ph. Eur.) make it a preferred primary standard for volumetric analysis, a role that cannot be reliably filled by hygroscopic or less well-characterized iron salts [3]. The evidence below quantifies these differentiating properties against the most relevant comparator compounds.

Redox profile

Ferric ammonium sulfate directs oxidative reactivity toward lipid peroxidation, not free hydroxyl radicals; chelated iron sources (EDTA/DTPA) show opposite behavior and may alter experimental outcomes.

Thermogalvanic output

The ammonium sulfate system yields a markedly lower Seebeck coefficient than iron triflate or nitrate; substitution in energy harvesting setups will produce significantly less voltage.

Analytical reliability

Only ACS/ISO-grade FAS provides certified purity and trace metal limits (Fe²⁺, Pb, Cu) required for primary standard use; technical-grade FeCl₃ or Fe₂(SO₄)₃ lack comparable impurity control.

Ferric Ammonium Sulfate Differential Evidence


Lipid Peroxidation vs. Hydroxyl Radical Generation

In a direct comparative study of ferric complexes using rat liver microsomes, the addition of ferric ammonium sulfate (among other ferric complexes) produced an increase in chemiluminescence and lipid peroxidation (measured as malondialdehyde formation), whereas ferric-EDTA and ferric-DTPA were inhibitory to these processes. In contrast, hydroxyl radical generation was significantly enhanced by ferric-EDTA and ferric-DTPA but only weakly elevated by ferric ammonium sulfate [1][2]. This indicates that ferric ammonium sulfate channels oxidative reactivity preferentially toward lipid peroxidation pathways rather than free hydroxyl radical production, a functional divergence that is critical when selecting a pro-oxidant stimulus in experimental models.

Oxidative Pathway Selectivity
Head-to-head
FAS promotes lipid peroxidation and chemiluminescence; Fe-EDTA/DTPA inhibit these processes but strongly elevate hydroxyl radical generation.
Supports lipid peroxidation pathway modeling
Rat liver microsomes, NADPH system; MDA formation readout
Biochemistry Free Radical Biology Toxicology Iron-Mediated Oxidative Stress

Thermogalvanic Seebeck Coefficient Comparison

A systematic study of four aqueous Fe(II)/Fe(III) salt systems for thermogalvanic energy conversion reported that the ammonium iron(II/III) sulfate system yields a Seebeck coefficient of +0.18 ± 0.04 mV K⁻¹, whereas acidified iron(II/III) trifluoromethanesulfonate yields +1.46 ± 0.02 mV K⁻¹ under the same temperature difference of 20 K [1]. The iron(II/III) nitrate system generated the highest power output among the salts tested. The low Seebeck coefficient of the ammonium iron sulfate system is attributed to the specific chemical equilibria involving the ammonium and sulfate ions, which suppress the potential output relative to other counter-ion systems [1].

Thermogalvanic Seebeck Coeff.
Head-to-head
FAS: +0.18 ± 0.04 mV K⁻¹; Iron triflate: +1.46 ± 0.02 mV K⁻¹ (8.1-fold lower for FAS).
Low voltage output in thermal energy harvesting
ΔT 20 K, aqueous redox couples; anion identity dominates response
Electrochemistry Thermoelectrics Energy Harvesting Waste Heat Recovery

ACS-Grade Purity and Trace Metal Control

ACS reagent-grade ferric ammonium sulfate dodecahydrate is specified with an assay of 98.5–102.0% and stringent impurity limits: chloride ≤5 mg/kg, nitrate ≤100 mg/kg, phosphate ≤20 mg/kg, calcium ≤20 mg/kg, copper ≤10 mg/kg, Fe²⁺ ≤10 mg/kg, potassium ≤50 mg/kg, magnesium ≤10 mg/kg, manganese ≤50 mg/kg, sodium ≤100 mg/kg, lead ≤5 mg/kg, and zinc ≤10 mg/kg [1]. Higher-purity puriss. p.a. grades maintain 99.0–102.0% assay with similarly controlled trace metals . This level of specification makes the compound suitable as a primary standard for iron quantification and as a titrant in argentometric Volhard titrations, where trace impurities could otherwise interfere with endpoint detection [2]. In contrast, technical-grade ferric sulfate or ferric chloride typically lack this degree of impurity control and are not recommended for analytical standard use.

ACS-Grade Purity Profile
Specification review
Assay 98.5–102.0%; Fe²⁺ ≤10 mg/kg, Pb ≤5 mg/kg, Cu ≤10 mg/kg, Zn ≤10 mg/kg, etc.
Enables primary standard preparation
ACS reagent specifications; verify certificate of analysis
Analytical Chemistry Volumetric Analysis Quality Control Reagent Procurement

Solvent-Free Condensation Catalysis

Ferric ammonium sulfate dodecahydrate has been demonstrated as a mild and effective catalyst for the selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles under solvent-free conditions [1]. It is also reported to catalyze the synthesis of 1,4-dihydropyridines via one-pot three-component condensation of dimedone, aldehydes, and 3-aminocrotonate in ethanol . While direct quantitative comparisons against other Lewis acid catalysts (e.g., FeCl₃, Fe(NO₃)₃) are not provided in the accessible literature, the compound's utility as a solid, non-hygroscopic, and readily separable catalyst is noted. The class-level inference is that ferric ammonium sulfate offers advantages in work-up simplicity and avoidance of corrosive by-products compared to strong Lewis acids like FeCl₃, though definitive head-to-head yield comparisons are lacking.

Solvent-Free Catalysis
Class-level
Effective for benzimidazole and dihydropyridine synthesis; no direct yield comparison vs. FeCl₃ available.
Operational convenience over stronger Lewis acids
Quantitative advantage not established; catalyst recovery easier
Organic Synthesis Green Chemistry Catalysis Heterocyclic Chemistry

Absence of Coagulation Data for Ferric Ammonium Sulfate

A study evaluating four inorganic coagulants for wastewater treatment reported that ferrous sulfate (FeSO₄) achieved 98.5% turbidity removal at 180 minutes, while ammonium ferrous sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O, Mohr's salt) exhibited the overall least removal rate among the coagulants tested [1]. Notably, the same study achieved 90% chemical oxygen demand (COD) removal at 150 minutes using ammonium ferrous sulfate [1]. Ferric ammonium sulfate (NH₄Fe(SO₄)₂·12H₂O) was not included in this head-to-head comparison, and no primary literature directly compares the coagulation performance of ferric ammonium sulfate against ferric chloride, polyferric sulfate, or aluminum sulfate under controlled conditions. The compound is listed as a coagulant in water purification processes , but quantitative performance data relative to other iron-based coagulants are not available in the public domain.

Coagulation Data Gap
Data to verify
No primary data for FAS; FeSO₄ achieved 98.5% turbidity removal; ammonium ferrous sulfate showed least overall removal.
Requires jar testing; not interchangeable
No comparative coagulation study available for FAS
Water Treatment Coagulation Flocculation Wastewater Remediation

Ferric Ammonium Sulfate Application Scenarios


Primary Standard for Iron Quantification

Ferric ammonium sulfate is specified as the indicator in the Volhard argentometric titration for chloride determination, forming a characteristic blood-red [Fe(SCN)(H₂O)₅]²⁺ complex at the endpoint [1][2]. Its high purity (ACS, ISO, Ph. Eur. grades with 98.5–102.0% assay) and tightly controlled trace metal impurities (Fe²⁺ ≤10 mg/kg, Pb ≤5 mg/kg) make it suitable for preparing certified Fe³⁺ standard solutions . In contrast, ferric chloride and ferric sulfate do not have comparable commercial purity specifications and are not recommended for analytical standard use. The compound's defined stoichiometry as the dodecahydrate (NH₄Fe(SO₄)₂·12H₂O, molar mass 482.19 g/mol) enables precise gravimetric preparation of solutions [3].

Selective Pro-Oxidant for Lipid Peroxidation

In models of iron-catalyzed oxidative stress, ferric ammonium sulfate promotes microsomal lipid peroxidation and chemiluminescence while only weakly stimulating hydroxyl radical generation, a profile that contrasts sharply with ferric-EDTA and ferric-DTPA, which inhibit lipid peroxidation but enhance hydroxyl radical formation [4]. This pathway selectivity is critical for researchers dissecting the specific contributions of lipid peroxidation versus hydroxyl radical-mediated damage in cellular injury models. The compound's defined Fe³⁺ oxidation state and absence of chelating ligands provide a baseline pro-oxidant condition against which the effects of physiological iron chelators can be evaluated.

Mordant for Dye Fixation and Histological Staining

Ferric ammonium sulfate is employed as a mordant in textile dyeing and printing, where it forms coordination complexes between fabric fibers and dyestuffs, enhancing color fastness [5]. In histology, it serves as an iron mordant for hematoxylin staining protocols (e.g., Heidenhain's iron hematoxylin), producing high-contrast nuclear and cytoplasmic differentiation [6]. The compound's water solubility, acidic pH (0.1 M solution pH ≈ 2.5), and stable crystalline form make it a reliable reagent for these applications, whereas alternative mordants such as ferric chloride are more hygroscopic and corrosive [7].

Solid Lewis Acid Catalyst for Solvent-Free Synthesis

Ferric ammonium sulfate has been demonstrated as an effective catalyst for the solvent-free synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles [8] and for the one-pot synthesis of 1,4-dihydropyridines in ethanol . While quantitative yield comparisons against ferric chloride or ferric nitrate are not available in the public literature, the compound's solid, non-hygroscopic nature facilitates easy catalyst recovery and avoids the generation of corrosive HCl associated with FeCl₃. This makes it a practical choice for academic laboratories and process development groups seeking greener, operationally simpler catalytic protocols.

Application
Selection Property
Validation Focus
Primary standard for iron quantification
Analytical-grade purity & trace metal control
Verify assay, Fe²⁺ content, and Volhard endpoint reproducibility
Selective pro-oxidant for lipid peroxidation
Pathway-selective oxidative reactivity
Confirm lipid peroxidation vs. hydroxyl radical profile in your model
Mordant for dye fixation & histological staining
Crystalline, non-hygroscopic acidic mordant
Test staining quality and color fastness against alternative mordants
Solid Lewis acid catalyst for solvent-free synthesis
Solid, non-hygroscopic catalyst with easy recovery
Evaluate yield and selectivity; compare with traditional Lewis acids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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